1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrido[1,2-a]benzimidazole core, which is fused with a furylmethylamino group and a propyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylmethylamino Group: This can be achieved through nucleophilic substitution reactions where a furylmethylamine reacts with the core structure.
Addition of the Propyl Chain: The propyl group can be introduced via alkylation reactions using propyl halides under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furylmethylamino group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
1-((2-FURYLMETHYL)AMINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: This compound differs by the presence of a methyl group instead of a propyl group, which can influence its chemical reactivity and biological activity.
1-((2-FURYLMETHYL)AMINO)-3-ETHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: The ethyl group in this compound provides a different steric and electronic environment, affecting its interactions with molecular targets.
The uniqueness of 1-((2-FURYLMETHYL)AMINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-2-6-14-11-19(22-13-15-7-5-10-25-15)24-18-9-4-3-8-17(18)23-20(24)16(14)12-21/h3-5,7-11,22H,2,6,13H2,1H3 |
InChI Key |
NODPIXURQJQXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CO4)C#N |
Origin of Product |
United States |
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